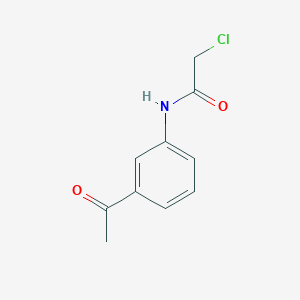

N-(3-Acetylphenyl)-2-chloroacetamide

Übersicht

Beschreibung

N-(3-Acetylphenyl)-2-chloroacetamide is a compound of interest due to its potential applications in various fields, including medicinal chemistry. While the provided data does not directly discuss N-(3-Acetylphenyl)-2-chloroacetamide, it does include information on structurally related compounds that can offer insights into its properties and synthesis. These related compounds share a common acetamide moiety and a chlorinated aromatic ring, which are also expected to be present in N-(3-Acetylphenyl)-2-chloroacetamide.

Synthesis Analysis

The synthesis of related compounds typically involves acetylation, chlorination, and the formation of an amide bond. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, achieving high yields . Similarly, N-(4-acetylphenyl)-2-chloroacetamide was synthesized, although the specific method was not detailed in the provided data . These methods could potentially be adapted for the synthesis of N-(3-Acetylphenyl)-2-chloroacetamide by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which influences their conformation and crystal packing. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular N-H⋯O hydrogen bonding and intermolecular C-H⋯O interactions . The conformation of the N-H bond in various dichloroacetamide compounds is reported to be syn to certain substituents on the aromatic ring, which is a common feature in these molecules . These structural insights are relevant to understanding the conformation and potential interactions of N-(3-Acetylphenyl)-2-chloroacetamide.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. For instance, the novel anilidoquinoline derivative 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide showed significant antiviral and antiapoptotic effects, indicating its reactivity in a biological context . The presence of chloro substituents and other functional groups can also affect the reactivity of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. The solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide suggest that solvent polarity can affect the optical properties of these compounds . Intermolecular hydrogen bonding can also impact the melting points and solubility of these compounds in various solvents. Quantum chemical calculations provide insights into vibrational frequencies, electronic properties, and thermodynamic properties, which are essential for understanding the behavior of these molecules under different conditions .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activities of Sulfonamide Compounds

- Application Summary : Sulfonamide compounds, including N-(3-acetylphenyl)-4-methylbenzenesulfonamide, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated .

- Methods of Application : The compounds were synthesized and their antibacterial properties were studied using molecular docking research. The antibacterial activities of the synthesized derivatives were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method .

- Results : All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Synthesis of Isoindoloquinoline Derivatives

- Application Summary : A novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative has been synthesized with the aim of obtaining different derivatives belonging to the isoindoloquinoline family .

- Methods of Application : The derivative was synthesized by a Claisen–Smichdt-type condensation reaction .

- Results : The novel derivative was successfully synthesized in a 75% yield .

3. N-(3-Acetylphenyl)decanamide

- Application Summary : N-(3-Acetylphenyl)decanamide is a chemical compound available for research purposes .

- Methods of Application : This compound is typically used in laboratory settings for various chemical research and experiments .

- Results : Specific results or outcomes may vary depending on the nature of the experiment .

4. N-(3-Acetylphenyl)-3,5-diethoxybenzamide

- Application Summary : N-(3-Acetylphenyl)-3,5-diethoxybenzamide is another chemical compound that can be used for research purposes.

- Methods of Application : Similar to the previous compound, this is used in various chemical research and experiments.

- Results : The results or outcomes will depend on the specific experiment conducted.

5. N-(3-Acetylphenyl)-N-ethylacetamide

- Application Summary : N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .

- Methods of Application : This compound is used as a reactant in the synthesis of other compounds, such as 5-Oxo-Zaleplon .

- Results : The successful synthesis of 5-Oxo-Zaleplon would be the expected outcome .

6. N-(3-Acetylphenyl)decanamide

- Application Summary : N-(3-Acetylphenyl)decanamide is a chemical compound available for research purposes .

- Methods of Application : This compound is typically used in laboratory settings for various chemical research and experiments .

- Results : Specific results or outcomes may vary depending on the nature of the experiment .

7. N-(3-Acetylphenyl)-3,5-diethoxybenzamide

- Application Summary : N-(3-Acetylphenyl)-3,5-diethoxybenzamide is another chemical compound that can be used for research purposes.

- Methods of Application : Similar to the previous compound, this is used in various chemical research and experiments.

- Results : The results or outcomes will depend on the specific experiment conducted.

8. N-(3-Acetylphenyl)-N-ethylacetamide

- Application Summary : N-(3-Acetylphenyl)-N-ethylacetamide is a reactant used in the preparation of 5-Oxo-Zaleplon, a metabolite of Zaleplon .

- Methods of Application : This compound is used as a reactant in the synthesis of other compounds, such as 5-Oxo-Zaleplon .

- Results : The successful synthesis of 5-Oxo-Zaleplon would be the expected outcome .

Safety And Hazards

The safety and hazards associated with N-(3-Acetylphenyl)-2-chloroacetamide are not directly mentioned in the search results. However, similar compounds can cause skin irritation, eye irritation, and respiratory irritation10.

Zukünftige Richtungen

The future directions for N-(3-Acetylphenyl)-2-chloroacetamide are not explicitly mentioned in the search results. However, similar compounds are being investigated for their potential in various applications, including as potential scaffolds in the pharmaceutical sector11.

Please note that this analysis is based on the information available and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with a chemistry professional is recommended.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFQTKCUEGIERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345796 | |

| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Acetylphenyl)-2-chloroacetamide | |

CAS RN |

42865-69-0 | |

| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

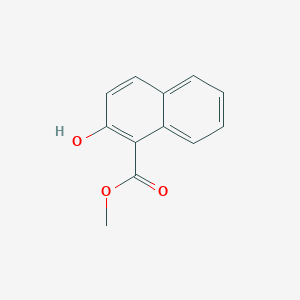

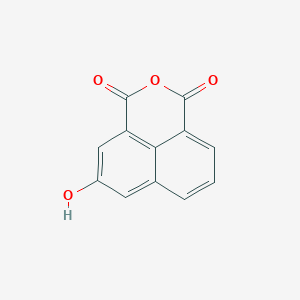

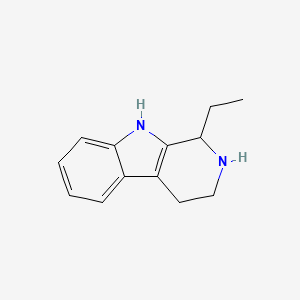

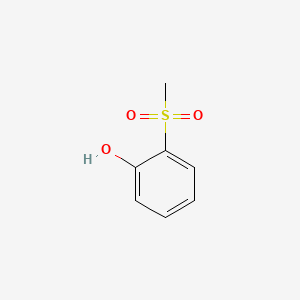

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.